Unique Anti-Leukemia Mechanism via HDAC3/PI3K-Akt Axis: Bakkenolide A vs. Bakkenolide B Target Engagement Divergence
Bakkenolide A (CAS 1448439-89-1) selectively inhibits leukemia cell proliferation through dual targeting of histone deacetylase 3 (HDAC3) and the PI3K/Akt signaling pathway, a mechanism not shared by any other bakkenolide congener . Specifically, Bakkenolide A treatment up-regulates Caspase 3/7, down-regulates IKKs expression, and suppresses pro-inflammatory cytokines IL-1β, IL-18, and TNF-α in leukemia cells via PI3K-regulated signaling . In contrast, Bakkenolide B does not engage HDAC3 or PI3K; it instead acts through AMPK/Nrf2 pathway activation in microglia and calcineurin pathway inhibition in T-cells . This target engagement divergence is further evidenced by a direct comparison where Bakkenolide A showed only weak activity in YNS17 yeast and Jurkat T-cell assays, whereas Bakkenolide B exhibited strong growth-restoring activity against the YNS17 strain and robust inhibition of interleukin-2 production .
| Evidence Dimension | Target pathway engagement and functional activity in leukemic vs. T-cell models |
|---|---|
| Target Compound Data | Bakkenolide A: HDAC3/PI3K-Akt pathway targeting; Caspase 3/7 up-regulation; IKKs down-regulation; weak activity in YNS17 yeast and Jurkat T-cells |
| Comparator Or Baseline | Bakkenolide B: AMPK/Nrf2 pathway activation in microglia; calcineurin pathway inhibition; strong growth-restoring activity against YNS17; inhibits IL-2 production in Jurkat cells |
| Quantified Difference | Qualitative pathway divergence: HDAC3/PI3K-Akt (Bakkenolide A) vs. AMPK/Nrf2 + Calcineurin (Bakkenolide B); Bakkenolide A 'weak activity' vs. Bakkenolide B 'strong activity' in YNS17/Jurkat |
| Conditions | Human T-cell leukemia models (in vitro); YNS17 yeast strain (zds1Δ erg3Δ pdr1/3Δ); Jurkat human T-cell line |
Why This Matters
For researchers studying epigenetic regulation of leukemia or screening HDAC3/PI3K pathway modulators, Bakkenolide B or D cannot substitute for Bakkenolide A, as they lack engagement with these targets entirely.
- [1] Zhang L, Hong Z, Zhang RR, Sun XZ, Yuan YF, Hu J, Wang X. Bakkenolide A inhibits leukemia by regulation of HDAC3 and PI3K/Akt-related signaling pathways. Biomed Pharmacother. 2016 Oct;83:958-966. doi: 10.1016/j.biopha.2016.07.049. View Source
- [2] CPRiL Database. Bakkenolide A-mediated HDAC3 sensitization in leukemia cells associated with activation of effector IKKs, Akt/GSK, and caspases through PI3K pathway induction. Entry 27522258-10. View Source
- [3] Park SY, Choi MH, Park G, Choi YW. Petasites japonicus bakkenolide B inhibits lipopolysaccharide-induced pro-inflammatory cytokines via AMPK/Nrf2 induction in microglia. Int J Mol Med. 2018 Mar;41(3):1683-1692. View Source
- [4] A yeast-based screening system identified bakkenolide B contained in Petasites japonicus as an inhibitor of interleukin-2 production in a human T cell line. Biosci Biotechnol Biochem. 2021. Furthermore, bakkenolide A showed weak activity in YNS17 and Jurkat cells compared with bakkenolide B. View Source
